molecular formula C12H13NO2 B13243986 3-(4-Methoxyphenyl)oxolane-3-carbonitrile

3-(4-Methoxyphenyl)oxolane-3-carbonitrile

Cat. No.: B13243986
M. Wt: 203.24 g/mol
InChI Key: LPIGDELMLXVRAW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)oxolane-3-carbonitrile is a chemical compound that belongs to the class of oxolane derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)oxolane-3-carbonitrile typically involves the reaction of 4-methoxyaniline with a suitable oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various oxolane derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Methoxyphenyl)oxolane-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Methoxyphenyl)oxolane-3-carbonitrile include other oxolane derivatives with different substituents on the phenyl ring, such as:

  • 3-(4-Hydroxyphenyl)oxolane-3-carbonitrile
  • 3-(4-Chlorophenyl)oxolane-3-carbonitrile
  • 3-(4-Nitrophenyl)oxolane-3-carbonitrile .

Uniqueness

The uniqueness of this compound lies in its specific methoxy substituent, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-14-11-4-2-10(3-5-11)12(8-13)6-7-15-9-12/h2-5H,6-7,9H2,1H3

InChI Key

LPIGDELMLXVRAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOC2)C#N

Origin of Product

United States

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